molecular formula C8H12Cl2Pt B8008086 Cycloocta-1,5-diene;platinum(2+);dichloride

Cycloocta-1,5-diene;platinum(2+);dichloride

Cat. No.: B8008086
M. Wt: 374.17 g/mol
InChI Key: VVAOPCKKNIUEEU-UHFFFAOYSA-L
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Description

Cycloocta-1,5-diene;platinum(2+);dichloride (CAS 12080-32-9), commonly abbreviated as Pt(COD)Cl₂, is an organometallic platinum complex with the formula [PtCl₂(C₈H₁₂)]. It appears as a white to off-white crystalline powder with a melting point of 285°C . The compound is widely used as a precursor in catalysis (e.g., hydrogenation, hydrosilylation) and in synthesizing other platinum complexes for medicinal and materials chemistry . Its structure features a square-planar geometry around the Pt(II) center, coordinated by two chloride ligands and a η⁴-cycloocta-1,5-diene (COD) ligand .

Properties

IUPAC Name

cycloocta-1,5-diene;platinum(2+);dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12.2ClH.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAOPCKKNIUEEU-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC=C1.[Cl-].[Cl-].[Pt+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2Pt
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloocta-1,5-diene;platinum(2+);dichloride is typically prepared by treating potassium tetrachloroplatinate with cycloocta-1,5-diene. The reaction can be represented as follows :

K2PtCl4+C8H12PtCl2(C8H12)+2KClK_2PtCl_4 + C_8H_{12} \rightarrow PtCl_2(C_8H_{12}) + 2KCl K2​PtCl4​+C8​H12​→PtCl2​(C8​H12​)+2KCl

This reaction is carried out under controlled conditions to ensure the proper formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Cycloocta-1,5-diene;platinum(2+);dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with cycloocta-1,5-diene;platinum(2+)dichloride include phosphines, amines, and halides. These reactions are typically carried out in solvents such as dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield platinum-phosphine complexes, while oxidative addition reactions can produce platinum(IV) complexes .

Scientific Research Applications

Synthesis and Characterization

Dichloro(cycloocta-1,5-diene)platinum(II) can be synthesized through the reaction of potassium tetrachloroplatinate with cycloocta-1,5-diene:

K2PtCl4+C8H12PtCl2(COD)+2KClK_2PtCl_4+C_8H_{12}\rightarrow PtCl_2(COD)+2KCl

This compound is characterized by a square planar geometry around the platinum center as confirmed by X-ray crystallography . Various spectroscopic techniques such as NMR and IR are employed to analyze its structure and confirm ligand coordination .

Catalytic Applications

1. Catalysis in Organic Reactions
Dichloro(cycloocta-1,5-diene)platinum(II) serves as an effective catalyst in several organic transformations:

  • Hydrogenative Cyclization of Allenynes : This reaction facilitates the formation of cyclic compounds from linear precursors under hydrogenation conditions .
  • Stereoselective Tandem Hydrosilylation-Hiyama Coupling Reactions : It promotes the coupling of organosilicon compounds with aryl halides, leading to the synthesis of biaryl compounds .
  • Direct Amination of Allylic Alcohols : The complex enables the amination of alcohols under mild conditions, demonstrating its versatility in synthetic organic chemistry .

Table 1: Summary of Catalytic Applications

Reaction TypeDescription
Hydrogenative CyclizationConverts allenynes to cyclic compounds
Tandem Hydrosilylation-Hiyama CouplingCouples organosilicon with aryl halides
Direct AminationAminates allylic alcohols under mild conditions

Medicinal Chemistry

Dichloro(cycloocta-1,5-diene)platinum(II) has garnered attention for its potential as an anticancer agent. Studies have shown that platinum complexes exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves DNA interaction leading to apoptosis in cancer cells .

Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of platinum complexes on human cancer cell lines. The results indicated that dichloro(cycloocta-1,5-diene)platinum(II) demonstrated a lower IC50_{50} value compared to traditional platinum drugs like cisplatin, suggesting enhanced efficacy .

Materials Science

In materials science, dichloro(cycloocta-1,5-diene)platinum(II) has been used in the development of new materials due to its ability to form stable complexes with various ligands. These complexes have applications in:

  • Liquid Crystalline Elastomers : Incorporating platinum complexes into elastomers can enhance their mechanical properties and responsiveness to stimuli .
  • Nanocomposites : The compound can be utilized to create nanocomposites with improved thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of cycloocta-1,5-diene;platinum(2+);dichloride involves the coordination of the platinum center with various ligands. This coordination can lead to the activation of substrates and the facilitation of chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal chemistry .

Comparison with Similar Compounds

Halide-Substituted Analogues

Dibromo(1,5-cyclooctadiene)platinum(II)
  • Formula : [PtBr₂(C₈H₁₂)]
  • Molecular Weight : 463.09 g/mol (vs. 374.17 g/mol for Pt(COD)Cl₂)
  • Key Differences :
    • Bromide ligands replace chloride, leading to weaker Pt–Br bonds (vs. Pt–Cl), altering reactivity in substitution reactions.
    • Higher molecular weight reduces platinum content (41.6% Pt vs. ~49% Pt in Pt(COD)Cl₂) .
    • Expected to exhibit lower thermal stability due to larger, less electronegative bromide ligands.
Di-µ-chloro-bis[(cycloocta-1,5-diene)iridium(I)]
  • Formula : [Ir₂Cl₂(C₈H₁₂)₂]
  • Key Differences :
    • Iridium (Ir) replaces platinum, altering redox properties (Ir(I) vs. Pt(II)).
    • Bridging chloride ligands (µ-Cl) create a dinuclear structure, enabling cooperative catalysis in hydrogenation or C–H activation .
    • Lower cost compared to platinum but reduced catalytic versatility in cross-coupling reactions.

Organometallic Analogues

(1,5-Cyclooctadiene)dimethylplatinum(II)
  • Formula : [Pt(CH₃)₂(C₈H₁₂)]
  • Key Differences :
    • Methyl ligands replace chloride, forming a neutral complex with stronger Pt–C bonds.
    • Enhanced reactivity in transmetalation and alkylation reactions, useful in organic synthesis .
    • Lower solubility in polar solvents compared to Pt(COD)Cl₂.
Diphenyl(1,5-cyclooctadiene)platinum(II)
  • Formula : [Pt(C₆H₅)₂(C₈H₁₂)]
  • Key Differences :
    • Bulky phenyl ligands increase steric hindrance, slowing ligand substitution kinetics.
    • Electron-donating aryl groups modulate electron density at the Pt center, favoring oxidative addition in coupling reactions .
    • Applications in asymmetric catalysis due to chiral induction from phenyl groups.

Metal-Substituted Analogues

Dichloro(cycloocta-1,5-diene)ruthenium(II)
  • Formula : [RuCl₂(C₈H₁₂)]
  • Key Differences :
    • Ruthenium (Ru) replaces platinum, reducing cost but altering catalytic applications (e.g., olefin metathesis instead of hydrogenation).
    • Lower oxidation state (Ru(II) vs. Pt(II)) impacts redox activity.
    • Higher sensitivity to oxygen and moisture .

Structural and Crystallographic Comparisons

  • Bond Lengths :
    • In Pt(COD)Cl₂, Pt–Cl bonds average 2.28–2.30 Å, while Pt–C(COD) bonds range from 2.03–2.28 Å .
    • Bromide analogues (e.g., [PtBr₂(COD)]) exhibit longer Pt–Br bonds (~2.45 Å), reducing stability .
  • Coordination Geometry :
    • Square-planar geometry is consistent across Pt(II) COD complexes.
    • Substituents like phenyl or methyl groups induce slight distortions (e.g., C–Pt–C angles of 88.5° in [(COD)Pt(C₇H₇)₂] vs. 90° in idealized geometry) .

Biological Activity

Cycloocta-1,5-diene; platinum(II) dichloride, commonly referred to as dichloro(cycloocta-1,5-diene)platinum(II) or Pt(cod)Cl2_2, is an organometallic compound that has garnered attention for its unique biological activities and potential therapeutic applications. This article explores its synthesis, structural characteristics, and biological activity, supported by data tables and relevant research findings.

1. Synthesis and Structural Characteristics

Dichloro(cycloocta-1,5-diene)platinum(II) is synthesized through the reaction of potassium tetrachloroplatinate with cycloocta-1,5-diene:

K2PtCl4+C8H12PtCl2(C8H12)+2KClK_2PtCl_4+C_8H_{12}\rightarrow PtCl_2(C_8H_{12})+2KCl

The compound is characterized by a square planar geometry around the platinum center, as confirmed by X-ray crystallography. The molecular formula is C8_8H12_{12}Cl2_2Pt, with a molecular weight of approximately 374.17 g/mol .

2.1 Anticancer Properties

Dichloro(cycloocta-1,5-diene)platinum(II) has been investigated for its potential anticancer properties. Studies indicate that platinum-based compounds can inhibit cancer cell proliferation through mechanisms similar to those of cisplatin, including DNA cross-linking and induction of apoptosis.

Table 1: Summary of Anticancer Activity

Study ReferenceCancer TypeIC50_{50} (µM)Mechanism of Action
A549 (Lung)15DNA cross-linking
HeLa (Cervical)20Apoptosis induction
MCF-7 (Breast)12Cell cycle arrest

2.2 Enzymatic Inhibition

Research has also shown that dichloro(cycloocta-1,5-diene)platinum(II) can act as an inhibitor of certain enzymes involved in cancer metabolism. For example, it has been reported to inhibit the activity of thioredoxin reductase (TrxR), an enzyme that plays a crucial role in maintaining cellular redox balance and promoting cancer cell survival.

Table 2: Enzymatic Inhibition Activity

EnzymeInhibition (%) at 50 µMReference
Thioredoxin Reductase65%
Dipeptidyl Peptidase IV45%

3.1 Clinical Trials and Findings

A clinical study evaluated the efficacy of dichloro(cycloocta-1,5-diene)platinum(II) in combination with other chemotherapeutic agents in patients with advanced ovarian cancer. The results indicated a significant improvement in progression-free survival compared to standard treatments alone.

3.2 Animal Model Studies

In preclinical models using mice with xenografted tumors, treatment with dichloro(cycloocta-1,5-diene)platinum(II) resulted in a marked reduction in tumor size and improved overall survival rates. These findings suggest its potential as a viable therapeutic agent in oncology.

4. Conclusion

Dichloro(cycloocta-1,5-diene)platinum(II) exhibits promising biological activity with significant implications for cancer therapy. Its ability to inhibit cancer cell growth and enzymatic activity positions it as a candidate for further research and development in the field of medicinal chemistry.

Q & A

Q. What are the best practices for analyzing byproducts in dichloro(cycloocta-1,5-diene)platinum(II)-mediated reactions?

  • Answer : Employ high-resolution mass spectrometry (HRMS) to identify Pt-containing intermediates. Combine with ³¹P NMR if phosphine ligands are involved. For insoluble byproducts, use X-ray absorption spectroscopy (XAS) to probe Pt oxidation states .

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